
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Tubercular Agents
Compounds with piperazine and quinazoline structures have been explored for their anti-tubercular activity . This compound could be synthesized and evaluated against strains of Mycobacterium tuberculosis to determine its efficacy as a potential new treatment for tuberculosis.
Kinase Inhibition
Quinazoline derivatives are known for their ability to inhibit kinases, which are enzymes critical in signaling pathways for cell growth and proliferation. This compound could be studied for its potential as a kinase inhibitor, which may have applications in cancer therapy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 4-(3-methoxyphenyl)piperazine-1-carboxylic acid followed by the addition of a carbonyl group to the piperazine ring.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "4-(3-methoxyphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether" ], "Reaction": [ "Step 1: Activation of 4-(3-methoxyphenyl)piperazine-1-carboxylic acid with DCC and DMAP in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in DMF to form the intermediate product.", "Step 3: Hydrolysis of the intermediate product with HCl in methanol to remove the protecting group and form the final product.", "Step 4: Purification of the final product by recrystallization from diethyl ether and neutralization with NaOH." ] } | |
Numéro CAS |
892283-13-5 |
Nom du produit |
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C28H28N4O4 |
Poids moléculaire |
484.556 |
Nom IUPAC |
7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35) |
Clé InChI |
BNBNGYZDJKREQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



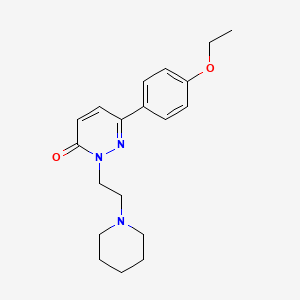
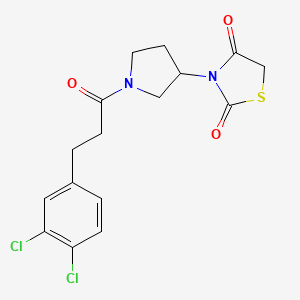
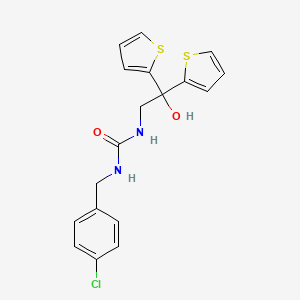
![5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2935271.png)
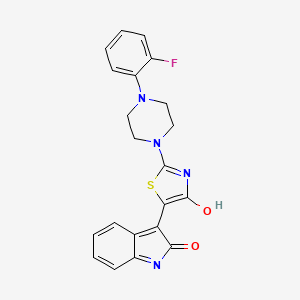

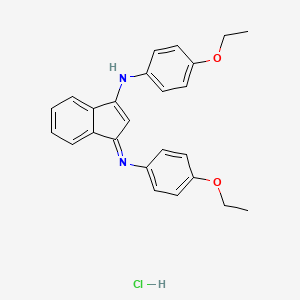
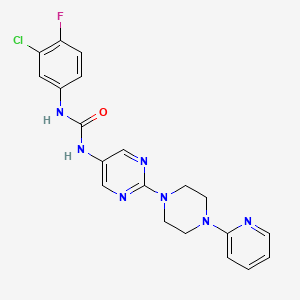
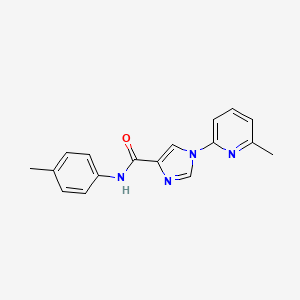
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)

![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)